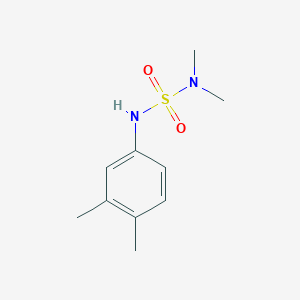
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that has gained attention in the scientific community due to its potential use as a performance-enhancing drug. Despite its potential benefits, there are also concerns about its safety and long-term effects. In
Mecanismo De Acción
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 works by activating the PPAR-delta pathway, which regulates the metabolism of fatty acids and glucose. This activation leads to an increase in the expression of genes involved in energy metabolism, leading to an increase in endurance and a decrease in fat storage. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in muscle endurance.
Biochemical and Physiological Effects:
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve cardiovascular health in animal studies. It has also been shown to increase the expression of genes involved in energy metabolism and muscle fiber type switching. However, there are also concerns about its potential negative effects on the liver and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the effects of PPAR-delta activation on energy metabolism and muscle fiber type switching. However, there are also limitations to its use. It is not approved for human use and there are concerns about its safety and long-term effects.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516. One area of research could be to study its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research could be to study its effects on muscle fiber type switching in humans. Additionally, more research is needed to fully understand the safety and long-term effects of this compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 involves several steps. First, 5-chloro-2-nitroaniline is reacted with 3-methoxybenzoyl chloride to form 5-chloro-N-(3-methoxybenzoyl)-2-nitroaniline. This compound is then reacted with sodium hydroxide to form the final product, 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide. The synthesis method has been refined over the years, with researchers developing more efficient and cost-effective methods.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 has been studied extensively in the scientific community for its potential use as a performance-enhancing drug. It has been shown to increase endurance and improve cardiovascular health in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. However, more research is needed to fully understand the effects of this compound on humans.
Propiedades
IUPAC Name |
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-7-9(15)5-6-13(12)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUOZIMHNYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)

![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)


![8-methyl-2-(1-piperidinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5819278.png)
